

4,5,7-Trihydroxycoumarin chemical properties and structure

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Compound of Interest

Compound Name: **4,5,7-Trihydroxycoumarin**

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4,5,7-Trihydroxycoumarin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,7-Trihydroxycoumarin is a chemical compound belonging to the coumarin family, a class of benzopyrones widely found in nature. Coumarins are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer properties. The specific substitution pattern of hydroxyl groups on the coumarin scaffold, as seen in **4,5,7-Trihydroxycoumarin**, is expected to significantly influence its chemical reactivity and biological efficacy, particularly its antioxidant potential. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological activities of **4,5,7-Trihydroxycoumarin**, with a focus on its antioxidant mechanisms.

Chemical Properties and Structure

The fundamental chemical and physical properties of **4,5,7-Trihydroxycoumarin** are summarized in the table below. While experimental data for some properties of this specific coumarin are not readily available, computed values and data from structurally similar compounds provide valuable estimations.

Table 1: Chemical and Physical Properties of **4,5,7-Trihydroxycoumarin**

Property	Value	Source
IUPAC Name	4,5,7-trihydroxychromen-2-one	PubChem[1]
Chemical Formula	C ₉ H ₆ O ₅	PubChem[1]
Molecular Weight	194.14 g/mol	PubChem[1]
Appearance	Solid (inferred)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Likely soluble in organic solvents such as ethanol, DMSO, and dimethylformamide; sparingly soluble in aqueous solutions.	Inferred from related compounds[2][3][4][5]
pKa	Not available	N/A

Structural Identifiers:

- SMILES: C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O[1]
- InChI: InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H[1]
- InChIKey: HPNWGYCBCHLEMW-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of **4,5,7-Trihydroxycoumarin** via Pechmann Condensation

The most common and versatile method for the synthesis of coumarins is the Pechmann condensation[6][7][8]. This reaction involves the condensation of a phenol with a β -ketoester under acidic conditions. For the synthesis of **4,5,7-Trihydroxycoumarin**, 1,2,4-benzenetriol (hydroxyhydroquinone) would serve as the phenolic starting material, reacting with a suitable β -

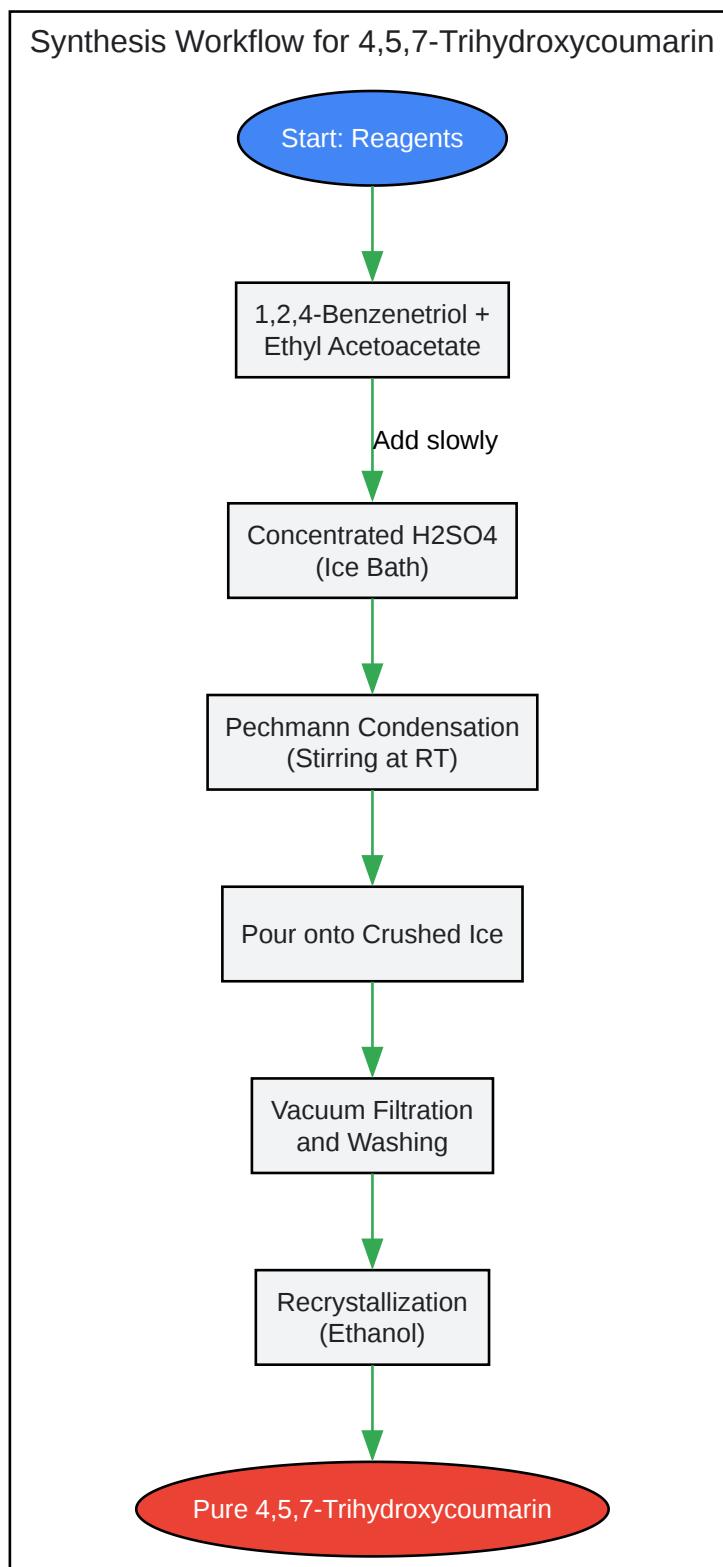
ketoester like ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid[9][10].

Materials:

- 1,2,4-Benzenetriol
- Ethyl acetoacetate
- Concentrated sulfuric acid (98%)
- Crushed ice
- Ethanol

Procedure:

- In a round-bottom flask, combine 1,2,4-benzenetriol and ethyl acetoacetate.
- Cool the flask in an ice bath.
- Slowly add concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
- A solid precipitate of crude **4,5,7-Trihydroxycoumarin** will form.
- Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **4,5,7-Trihydroxycoumarin**.



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Pechmann Condensation Workflow

Potential Biological Activities and Signaling Pathways

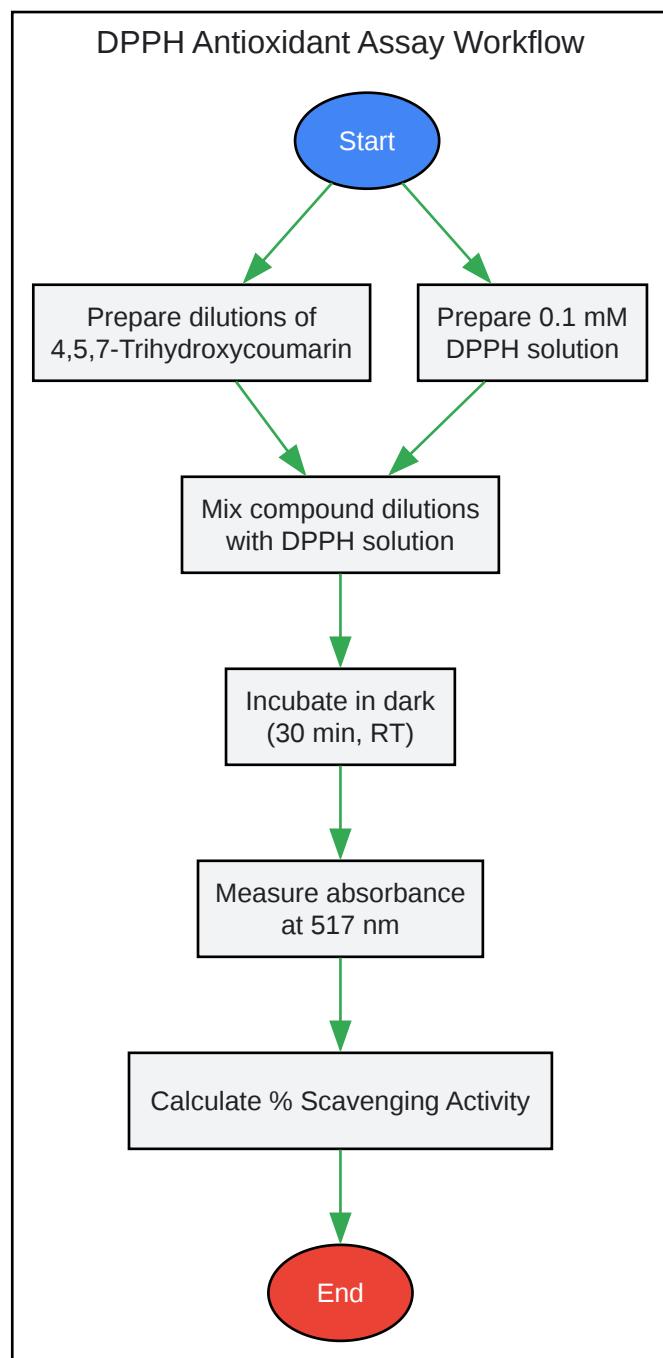
Coumarin derivatives are well-documented for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems[11][12]. The presence of multiple hydroxyl groups in **4,5,7-Trihydroxycoumarin** suggests it is likely a potent antioxidant.

Antioxidant Activity

The antioxidant activity of **4,5,7-Trihydroxycoumarin** can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[11][13].

DPPH Radical Scavenging Assay Protocol:

- Prepare a stock solution of **4,5,7-Trihydroxycoumarin** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of dilutions of the stock solution to various concentrations.
- Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
- In a 96-well plate, add a specific volume of each dilution of the test compound.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$



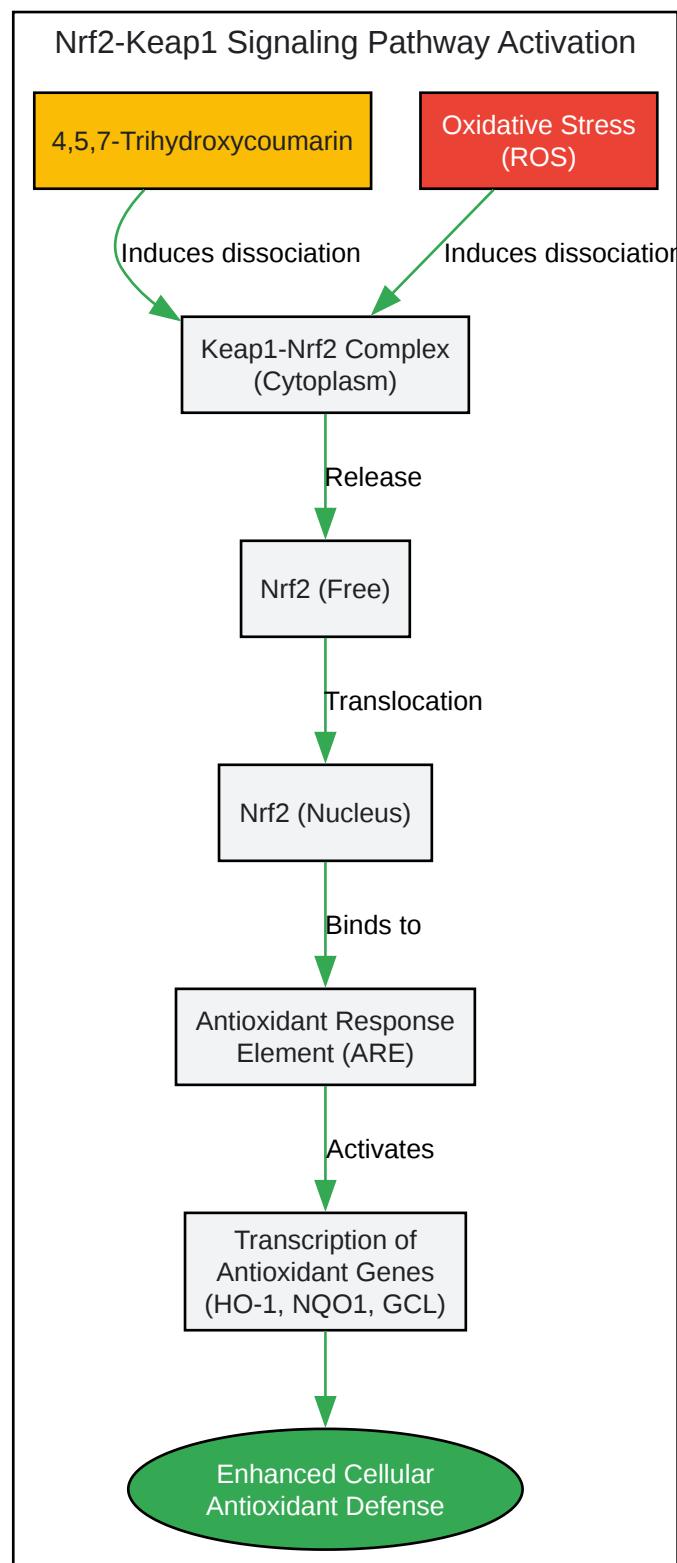
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DPPH Assay Experimental Workflow

Modulation of the Nrf2-Keap1 Signaling Pathway

A key mechanism by which many polyphenolic compounds, including coumarins, exert their antioxidant effects is through the activation of the Nrf2-Keap1 signaling pathway[14][15][16][17]

[18]. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL)[13][15]. It is plausible that **4,5,7-Trihydroxycoumarin** can act as an Nrf2 activator, thereby enhancing the endogenous antioxidant defenses of the cell.



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Nrf2-Keap1 Antioxidant Pathway

Conclusion

4,5,7-Trihydroxycoumarin is a promising, yet understudied, member of the coumarin family. Its chemical structure suggests a high potential for antioxidant activity through both direct radical scavenging and modulation of key cellular defense pathways like the Nrf2-Keap1 system. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological activities. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing molecule.

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